1,3-Diethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

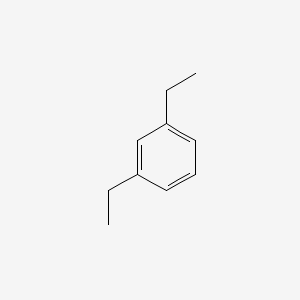

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZZYIJIWUTJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022003 | |

| Record name | 1,3-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] | |

| Record name | 1,3-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181.1 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

56 °C | |

| Record name | 1,3-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8602 @ 20 °C/4 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.13 [mmHg], 1.20 mm Hg @ 25 °C | |

| Record name | 1,3-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

141-93-5, 68584-01-0 | |

| Record name | 1,3-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068584010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Diethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM2X7I1G8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-83.9 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diethylbenzene (B91504), a significant aromatic hydrocarbon. The document details its synthesis, with a focus on the prevalent Friedel-Crafts alkylation method, and outlines its key physical and chemical properties. Experimental protocols for its preparation and purification are provided, alongside spectroscopic data for characterization. This guide is intended to be a valuable resource for professionals in research and development who require a thorough understanding of this compound.

Core Properties of this compound

This compound, also known as m-diethylbenzene, is a colorless liquid with the chemical formula C₁₀H₁₄. It is one of three isomers of diethylbenzene, the others being 1,2- (ortho) and 1,4- (para) diethylbenzene. The meta-isomer is of particular interest in various chemical syntheses.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 134.22 | g/mol |

| Melting Point | -83.9 | °C |

| Boiling Point | 181.1 | °C |

| Density (at 20°C) | 0.864 | g/mL |

| Refractive Index (at 20°C) | 1.496 | |

| Flash Point | 56 | °C |

| Solubility in Water | 24 | mg/L at 25°C |

| LogP (Octanol-Water Partition Coefficient) | 4.44 |

Synthesis of this compound

The primary industrial and laboratory method for the synthesis of diethylbenzenes is the Friedel-Crafts alkylation of benzene (B151609). This reaction typically employs an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The direct alkylation of benzene to produce diethylbenzenes typically results in a mixture of the ortho, meta, and para isomers. The equilibrium mixture of diethylbenzene isomers contains approximately 3% ortho, 69% meta, and 28% para isomers.[1][2] The formation of the thermodynamically more stable meta-isomer is favored under conditions that allow for isomerization. Zeolite catalysts can also be employed to influence the isomer distribution.[3]

A common strategy to maximize the yield of this compound involves a two-step process:

-

Friedel-Crafts Alkylation: Benzene is reacted with an ethylating agent to produce a mixture of ethylbenzene (B125841) and diethylbenzene isomers.

-

Isomerization: The resulting diethylbenzene mixture, which may be rich in the para-isomer, is then subjected to isomerization conditions to convert the ortho- and para-isomers into the more stable meta-isomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent isomerization to enrich the this compound content.

1. Friedel-Crafts Alkylation of Benzene with Ethyl Bromide

This protocol describes a general laboratory procedure for the synthesis of a mixture of diethylbenzene isomers.

-

Materials:

-

Benzene (anhydrous)

-

Ethyl bromide

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (or diethyl ether)

-

Round-bottom flask (equipped with a reflux condenser, dropping funnel, and a gas trap)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

-

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

To the round-bottom flask, add anhydrous benzene and powdered anhydrous aluminum chloride.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add ethyl bromide from the dropping funnel to the stirred mixture. The reaction is exothermic, so maintain the temperature between 0-5°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Add dichloromethane or diethyl ether to extract the organic products.

-

Wash the organic layer sequentially with 10% hydrochloric acid, water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product is a mixture of ethylbenzene and diethylbenzene isomers.

-

2. Isomerization of Diethylbenzene Mixture to Enrich this compound

This protocol outlines the general procedure for isomerizing a mixture of diethylbenzenes to favor the formation of the meta-isomer.

-

Materials:

-

Diethylbenzene isomer mixture (from the previous step)

-

Aluminum chloride (anhydrous)

-

Dry HCl gas (optional, as a promoter)

-

Reaction vessel with a stirrer and heating capabilities

-

-

Procedure:

-

Charge the diethylbenzene isomer mixture into the reaction vessel.

-

Add anhydrous aluminum chloride to the mixture with stirring.

-

If used, a stream of dry HCl gas can be bubbled through the mixture to act as a promoter.

-

Heat the mixture to a temperature typically in the range of 80-120°C.

-

The isomerization process is monitored over time using GC analysis to determine the isomer distribution.

-

Once the desired enrichment of the meta-isomer is achieved, cool the reaction mixture.

-

Quench the reaction by carefully adding water or a dilute acid.

-

Work up the product as described in the Friedel-Crafts alkylation protocol (extraction, washing, and drying).

-

3. Purification by Fractional Distillation

Due to the close boiling points of the diethylbenzene isomers (o: 183.4°C, m: 181.1°C, p: 183.8°C), their separation by simple distillation is challenging. However, high-efficiency fractional distillation can be employed to separate the lower-boiling this compound from the ortho and para isomers.[4]

-

Apparatus:

-

A fractional distillation setup with a high-efficiency packed column (e.g., Vigreux or Raschig rings).

-

Heating mantle with a stirrer.

-

Thermometer and condenser.

-

Collection flasks.

-

-

Procedure:

-

Charge the enriched this compound mixture into the distillation flask.

-

Heat the mixture slowly to initiate boiling.

-

Carefully control the heating rate to establish a temperature gradient along the fractional distillation column.

-

Collect the fraction that distills at a temperature close to the boiling point of this compound (181.1°C).

-

The purity of the collected fractions should be monitored by GC analysis.

-

Visualizing the Synthesis and Workflow

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Friedel-Crafts Alkylation Pathway

Caption: Friedel-Crafts alkylation of benzene to produce this compound.

Experimental Workflow for Synthesis and Purification

Caption: Logical workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and multiplets for the aromatic protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl, methylene, and aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as bands corresponding to the aromatic ring vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 134.22). Fragmentation patterns will also be observed, which can aid in structural confirmation.

This guide provides a foundational understanding of the synthesis and properties of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more specialized procedures and safety information.

References

An In-depth Technical Guide to 1,3-Diethylbenzene

CAS Number: 141-93-5

This technical guide provides a comprehensive overview of 1,3-Diethylbenzene (B91504), tailored for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.

Physicochemical Properties

This compound, also known as m-diethylbenzene, is a colorless liquid with an aromatic odor.[1][2] It is a flammable organic compound that is insoluble in water but miscible with many organic solvents such as ethanol (B145695) and ether.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [5] |

| Molecular Weight | 134.22 g/mol | [6] |

| CAS Number | 141-93-5 | [2][5][6][7] |

| Appearance | Colorless liquid | [2] |

| Odor | Aromatic | [1] |

| Boiling Point | 181.1 °C | [6] |

| Melting Point | -83.9 °C | [6] |

| Density | 0.864 g/mL at 20 °C | [4] |

| Flash Point | 56 °C | [6] |

| Solubility | Insoluble in water; Miscible with ethanol, ether, acetone | [3][4][6] |

| Refractive Index | 1.4955 at 20 °C | [6] |

| Vapor Pressure | 1.13 mm Hg | [2] |

| LogP (Octanol/Water Partition Coefficient) | 4.44 | [6] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [8] |

| IR Spectra | Available | [5][9] |

| Mass Spectrum | Available | [9] |

| UV/Visible Spectrum | Max absorption (isooctane): 258 nm, 264 nm, 268 nm, 272 nm | [3][9] |

Synthesis of this compound

This compound is primarily synthesized through two industrial methods: Friedel-Crafts alkylation of benzene (B151609) and the disproportionation of ethylbenzene (B125841).

Friedel-Crafts Alkylation of Benzene

This classic electrophilic aromatic substitution reaction involves the ethylation of benzene using an ethylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Disproportionation of Ethylbenzene

This process involves the redistribution of ethyl groups from one ethylbenzene molecule to another, yielding benzene and a mixture of diethylbenzene isomers. This reaction is often catalyzed by zeolites.

Experimental Protocols

Friedel-Crafts Alkylation of Benzene (Illustrative Laboratory Scale)

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using calcium chloride guard tubes.

-

Reaction Initiation : Charge the flask with anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene. Cool the mixture in an ice bath.

-

Addition of Alkylating Agent : Slowly add chloroethane (B1197429) from the dropping funnel to the stirred suspension. Maintain the reaction temperature below 10 °C.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure complete reaction.

-

Workup : Cool the reaction mixture and pour it cautiously onto crushed ice. Separate the organic layer, wash it with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with water.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate. Remove the benzene by distillation. The resulting mixture of diethylbenzene isomers can be separated by fractional distillation.

Disproportionation of Ethylbenzene over a Zeolite Catalyst

-

Catalyst Preparation : Prepare a modified HZSM-5 zeolite catalyst by calcination followed by treatment with a silylating agent like tetraethyl orthosilicate (B98303) to control pore size and enhance para-selectivity.[1]

-

Reactor Setup : Load the catalyst into a fixed-bed continuous down-flow reactor.[1]

-

Reaction Conditions : Pass a feed of ethylbenzene over the catalyst bed at a temperature range of 553–598 K and a defined liquid hourly space velocity (LHSV).[1]

-

Product Collection and Analysis : The product stream is cooled and collected. The composition of the product mixture, including the different diethylbenzene isomers and benzene, is analyzed by gas chromatography.[1]

Applications in Research and Development

This compound serves several key roles in scientific and industrial settings:

-

Chemical Intermediate : It is a crucial intermediate in the production of divinylbenzene, which is used in the manufacturing of ion-exchange resins and synthetic rubber.[2]

-

Solvent : Due to its organic nature and relatively low volatility, it is used as a solvent in various chemical reactions and formulations.[3]

-

Powderless Etching : It finds application in powderless etching processes.[2]

-

Analytical Standard : It is utilized as an analytical reference standard for the quantification of this compound in various matrices, including petroleum products and environmental samples, using techniques like GC-MS.

Metabolism and Toxicological Insights

While this compound itself is not extensively studied for its metabolic pathways, research on the closely related compound 1,3-diethenylbenzene in rats provides valuable insights. The metabolism of 1,3-diethenylbenzene proceeds through a reactive oxirane intermediate, leading to the formation of various metabolites, including phenylglyoxylic acid, mandelic acid, and mercapturic acid derivatives, which are excreted in the urine.[6] In animal studies, this compound has been observed to cause increased liver and thyroid weight in rats.[2]

Safety and Handling

This compound is a flammable liquid and vapor and poses several health hazards.[10][11]

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapor (H226) | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |

| Skin Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. |

| Eye Irritation | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411) | P273: Avoid release to the environment. P391: Collect spillage. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[1]

-

Skin Protection : Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves.[1]

-

Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[1]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3][12]

Disposal:

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. series.publisso.de [series.publisso.de]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 5. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biotransformation of diethenylbenzenes. III: Identification of metabolites of 1,3-diethenylbenzene in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture - Google Patents [patents.google.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scribd.com [scribd.com]

- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

An In-depth Technical Guide to the Chemical Structure and Properties of 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene (B91504) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It consists of a benzene (B151609) ring substituted with two ethyl groups at the meta positions. This colorless liquid is a significant industrial chemical, primarily serving as a precursor in the production of divinylbenzene, which is used as a cross-linking agent in the manufacture of polymers such as polystyrene resins. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a comparison with its isomers.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, alongside those of its ortho and para isomers for comparative analysis.

Physical Properties of Diethylbenzene Isomers

| Property | 1,2-Diethylbenzene | This compound | 1,4-Diethylbenzene |

| CAS Number | 135-01-3 | 141-93-5 | 105-05-5 |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Melting Point (°C) | -31.2 | -83.9 | -42.8 |

| Boiling Point (°C) | 184 | 181.1 | 183 |

| Density (g/mL at 20°C) | 0.880 | 0.864 | 0.862 |

| Refractive Index (n20/D) | 1.5035 | 1.496 | 1.495 |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and carbon tetrachloride. | Insoluble in water; miscible with ethanol, ether, acetone, and benzene.[1] | Insoluble in water; soluble in organic solvents. |

| Flash Point (°C) | 57 | 56 | 56 |

| Autoignition Temperature (°C) | 430 | 430 | 428 |

Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.25-6.95 (m, 4H, Ar-H), 2.65 (q, 4H, -CH₂-), 1.25 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 144.2 (Ar-C), 128.3 (Ar-CH), 126.0 (Ar-CH), 125.7 (Ar-CH), 29.0 (-CH₂-), 15.7 (-CH₃) |

| Infrared (cm⁻¹) | 3050-2850 (C-H stretch), 1605, 1480 (C=C aromatic stretch), 780, 690 (C-H aromatic bend) |

| Mass Spectrometry (m/z) | 134 (M+), 119, 105, 91 |

Industrial Production and Applications

This compound is primarily produced as a side-product during the industrial synthesis of ethylbenzene (B125841) via the Friedel-Crafts alkylation of benzene with ethylene. The resulting mixture of diethylbenzene isomers is then separated. The main application of this compound is in the production of 1,3-divinylbenzene (B87150) through catalytic dehydrogenation. Divinylbenzene is a crucial cross-linking agent for polymers used in ion-exchange resins and specialty rubbers.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation (Adapted Protocol)

This protocol is adapted from the Friedel-Crafts ethylation of 1,2,4-trimethylbenzene (B165218) and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Reagents: Benzene (anhydrous), ethyl bromide (or ethyl chloride), anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (anhydrous), crushed ice, deionized water, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, reflux condenser with a drying tube, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: Add 50 mL of anhydrous benzene and 100 mL of anhydrous dichloromethane to the flask. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (0.22 mol) in portions to the stirred solution, maintaining the temperature below 10°C.

-

Addition of Ethylating Agent: Add ethyl bromide (0.22 mol) dropwise from the dropping funnel over 30-45 minutes, keeping the internal temperature between 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by GC-MS.

-

Quenching: Cool the flask in an ice bath and slowly pour the reaction mixture onto a beaker containing 200 g of crushed ice and 50 mL of water.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to separate the diethylbenzene isomers.

Purification of this compound by Fractional Distillation

Principle: The diethylbenzene isomers have slightly different boiling points, allowing for their separation by fractional distillation. A fractionating column with a large surface area (e.g., packed with glass beads or Raschig rings) is used to achieve multiple vaporization-condensation cycles, leading to a better separation.

Procedure:

-

Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude diethylbenzene mixture, a fractionating column, a condenser, and a collection flask.

-

Slowly heat the mixture. The vapor will rise through the fractionating column.

-

The component with the lowest boiling point (this compound) will reach the top of the column first and distill over.

-

Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (181.1°C).

-

Change the collection flask as the temperature begins to rise to separate the other isomers.

Analysis of Diethylbenzene Isomers by GC-MS

Objective: To identify and quantify the components of a diethylbenzene isomer mixture.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Oven Program: A temperature gradient to separate the isomers based on their boiling points and interaction with the stationary phase.

-

MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer scanning a suitable m/z range.

Procedure:

-

Prepare a dilute solution of the diethylbenzene isomer mixture in dichloromethane.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Run the specified temperature program.

-

Identify the peaks in the chromatogram based on their retention times and mass spectra.

-

Quantify the relative amounts of each isomer by integrating the peak areas.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis, primarily through Friedel-Crafts alkylation, and its purification by fractional distillation are established industrial and laboratory processes. The primary application of this compound lies in its conversion to 1,3-divinylbenzene, a key monomer in the polymer industry. The analytical techniques outlined, particularly GC-MS, are essential for quality control and research involving this compound and its isomers. This guide provides a foundational understanding for professionals working with this compound in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene (B91504) (m-diethylbenzene) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two ethyl groups at the meta positions. It is a colorless liquid at room temperature and serves as a crucial intermediate and solvent in various chemical syntheses.[1][2] Its primary industrial application is in the production of divinylbenzene (B73037), a cross-linking agent used in the manufacturing of polymers like polystyrene-based ion-exchange resins.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented. This section summarizes key quantitative data in structured tables for ease of reference and comparison.

General and Physical Properties

This table outlines the fundamental physical constants and properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | [3][4] |

| Molecular Weight | 134.22 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Aromatic | [7] |

| CAS Number | 141-93-5 | [3][8] |

| Density | 0.864 g/mL at 20 °C | [3][4][8] |

| Melting Point | -83.9 °C to -84 °C | [4][5][9] |

| Boiling Point | 181.1 °C to 182 °C at 760 mmHg | [5][9][10] |

| Refractive Index (n20/D) | 1.4955 to 1.496 | [3][5][8] |

| Vapor Pressure | 1.15 mmHg at 25 °C | [10] |

| Water Solubility | 24 mg/L at 25 °C (Insoluble) | [9] |

| Solubility in other solvents | Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride. | [4][5][9] |

| LogP (Octanol/Water Partition Coefficient) | 4.44 | [5] |

Thermochemical and Safety Properties

This table provides data related to the compound's thermal stability, flammability, and other safety considerations.

| Property | Value | Reference(s) |

| Flash Point | 51 °C to 56 °C (Closed Cup) | [3][5][9] |

| Autoignition Temperature | 430 °C (806 °F) | [5] |

| Heat of Vaporization | 5.56 x 10⁷ J/kmol | [5] |

| Hazard Classifications | Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3 | [3][11] |

| Hazard Statements (H-codes) | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects). | [7][9][11] |

| UN Number | 2049 | [1] |

Chemical Synthesis and Reactions

This compound is primarily synthesized through the Friedel-Crafts alkylation of benzene and participates in key industrial reactions, most notably dehydrogenation.

Synthesis: Friedel-Crafts Alkylation of Benzene

The industrial production of ethylbenzene (B125841) via the acid-catalyzed Friedel-Crafts alkylation of benzene with ethylene (B1197577) often yields diethylbenzene isomers as byproducts.[12] The reaction mechanism involves the formation of a carbocation electrophile that attacks the aromatic ring. While ethylbenzene is the main product, further alkylation can occur, leading to a mixture of ortho-, meta-, and para-diethylbenzene.[12][13]

Key Reaction: Dehydrogenation to Divinylbenzene

The most significant commercial use of diethylbenzene is its conversion to divinylbenzene through catalytic dehydrogenation. This endothermic reaction is typically carried out in the vapor phase at high temperatures (e.g., 600-700 °C) over an iron oxide-based catalyst, with steam used as a diluent.[14][15][16]

Experimental Protocols

Accurate determination of physical properties is critical for quality control, safety, and research. The following sections detail standardized methodologies for key properties of this compound.

Workflow for Boiling Point Determination (ASTM D86)

The boiling point is a fundamental property determined by distillation. The ASTM D86 standard is a widely accepted method for petroleum products and related substances.[5][9]

Methodology:

-

Apparatus: A standard laboratory batch distillation unit is required, consisting of a distillation flask, a condenser with a cooling bath, a heat source, a calibrated temperature measuring device, and a graduated receiving cylinder.[9]

-

Procedure:

-

A 100 mL sample of this compound is measured and placed into the distillation flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned at the vapor outlet to accurately measure the vapor temperature.[17]

-

The sample is heated at a controlled rate to produce a steady distillation rate of 4-5 mL per minute.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

-

Distillation is continued, and temperature readings are recorded as the volume of distillate increases in the receiving cylinder.

-

The Final Boiling Point (FBP) is the maximum temperature observed, which is typically reached as the last of the liquid in the flask vaporizes.[10]

-

-

Data Analysis: The recorded temperature is the boiling point of the liquid at the prevailing atmospheric pressure. For high precision, this value should be corrected to standard atmospheric pressure (760 mmHg).

Melting Point Determination

Given its very low melting point (-84 °C), this determination requires a specialized low-temperature apparatus. The general principle using a capillary method is described. Methodology:

-

Sample Preparation: A small amount of the solidified sample (frozen using a suitable cooling bath, e.g., dry ice/acetone) is finely powdered and packed into a capillary tube to a height of 2-3 mm.[18][19]

-

Apparatus: A melting point apparatus capable of controlled cooling and slow heating at sub-zero temperatures is used. The apparatus contains a sample holder for the capillary tube adjacent to a calibrated thermometer or temperature probe.

-

Procedure: The cooled sample is placed in the apparatus. The temperature is then raised slowly (1-2 °C per minute) near the expected melting point.[18]

-

Observation: The temperature at which the first signs of liquid appear and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance. A narrow range (e.g., 0.5-1.0 °C) indicates high purity.[18]

Density Determination

The density of a liquid can be determined accurately using a pycnometer or a hydrometer. Methodology (Pycnometer):

-

Measurement: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately measured.

-

Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20 °C).

-

Weighing: The mass of the filled pycnometer is measured.

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty pycnometer. Density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (Density = Mass/Volume).[20]

Flash Point Determination (ASTM D93)

The flash point is a critical safety parameter, indicating the lowest temperature at which the liquid's vapors can ignite. The Pensky-Martens closed-cup test is a standard method.[6][21] Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a heated test cup with a close-fitting lid, a stirrer, and a port for introducing an ignition source.[6][7]

-

Procedure:

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[7][21] The test is typically conducted under controlled atmospheric pressure.

References

- 1. byjus.com [byjus.com]

- 2. This compound | 141-93-5 [amp.chemicalbook.com]

- 3. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. fluidlife.com [fluidlife.com]

- 9. nazhco.com [nazhco.com]

- 10. ASTM D86 - eralytics [eralytics.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mt.com [mt.com]

- 13. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 14. journal.bcrec.id [journal.bcrec.id]

- 15. US5401895A - Process for preparing divinylbenzene - Google Patents [patents.google.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. vernier.com [vernier.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 20. homesciencetools.com [homesciencetools.com]

- 21. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Diethylbenzene, a disubstituted aromatic hydrocarbon. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Core Physicochemical Data

This compound, also known as m-diethylbenzene, is a flammable, colorless liquid. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C10H14 | [1][2][3][4] |

| Molecular Weight | 134.22 g/mol | [1][3][4] |

| CAS Registry Number | 141-93-5 | [1][2] |

| Density | 0.864 g/mL at 20 °C | [3] |

| Boiling Point | Not specified in search results | |

| Melting Point | -84 °C | [3] |

| Solubility | Miscible with ethanol, benzene (B151609), carbon tetrachloride, ethyl ether, and acetone. Immiscible with water. | [3] |

Synthesis and Experimental Protocols

Generalized Alkylation of Benzene

This process typically involves the reaction of benzene with ethylene (B1197577) in the presence of a catalyst.

Workflow Diagram: Benzene Alkylation

Caption: Generalized workflow for the synthesis of this compound via benzene alkylation.

Safety and Handling

This compound is a flammable liquid and vapor. It is also toxic to aquatic life with long-lasting effects. Proper safety precautions must be taken when handling this chemical.

Key Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep the container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Use only non-sparking tools.

-

Avoid release to the environment.

-

In case of skin or hair contact, immediately remove all contaminated clothing and rinse the skin with water/shower.

-

Store in a well-ventilated place and keep cool.

-

Dispose of contents/container to an approved waste disposal plant.

Applications in Research and Drug Development

The direct application of this compound in signaling pathways or as a pharmaceutical agent is not prominently documented in the provided search results. Its primary relevance to drug development professionals lies in its role as a starting material or intermediate in the synthesis of more complex molecules. A logical relationship for its potential use is outlined below.

Logical Relationship Diagram: Potential Research Application

Caption: Logical workflow for the potential use of this compound in API synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diethylbenzene

This guide provides a comprehensive overview of the boiling and melting points of 1,3-Diethylbenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these key physical constants and presents the data in a clear, structured format.

Core Physicochemical Data of this compound

This compound, an aromatic hydrocarbon, possesses distinct physical properties that are crucial for its handling, application, and purification in various scientific and industrial processes. The boiling and melting points are fundamental parameters for its characterization.

Quantitative Data Summary

The experimentally determined boiling and melting points of this compound are summarized in the table below. These values represent the temperatures at which the substance undergoes phase transitions from solid to liquid and from liquid to gas, respectively.

| Physical Property | Value |

| Boiling Point | 181-182 °C[1][2] |

| Melting Point | -83.9 to -84 °C[1][2][3][4] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is essential for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid substance.[5]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions into a liquid is recorded as the melting point.[5] Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer or digital temperature probe

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heating.[5]

-

Packing the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then gently tapped to compact the sample at the sealed end.[6]

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.[5]

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6]

Determination of Boiling Point: Distillation and Micro-Boiling Point Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8]

1. Simple Distillation Method (for larger volumes):

Principle: This method involves heating a liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature of the vapor remains constant during the distillation of a pure substance, and this temperature is the boiling point.[9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer or temperature probe

-

Heating mantle or oil bath

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

-

The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[9]

2. Micro-Boiling Point Method (for small volumes):

Principle: This technique is suitable when only a small amount of the liquid is available. It involves heating a small sample in a test tube with an inverted capillary tube. As the liquid is heated, air is expelled from the capillary, followed by the vapor of the substance. Upon cooling, the liquid is drawn into the capillary when the vapor pressure inside equals the atmospheric pressure.[8]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

Procedure:

-

A few milliliters of the liquid are placed in the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube.[10]

-

The test tube is attached to a thermometer and heated in a heating block or oil bath.

-

A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

-

Heating is stopped when a rapid and continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of a chemical substance like this compound.

References

- 1. This compound | 141-93-5 | TCI AMERICA [tcichemicals.com]

- 2. This compound CAS#: 141-93-5 [m.chemicalbook.com]

- 3. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vernier.com [vernier.com]

- 10. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and refractive index of 1,3-diethylbenzene (B91504), two critical physical constants for substance identification, purity assessment, and process design. The following sections detail the quantitative values of these properties, the standardized experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The density and refractive index of this compound are well-established physical properties. The data presented in the following table is a summary of values reported in the literature, measured under standard conditions.

| Property | Value | Temperature (°C) | Wavelength (nm) |

| Density | 0.864 g/mL | 20 | N/A |

| Refractive Index | 1.496 | 20 | 589.3 (Sodium D-line) |

Note: Slight variations in these values may be observed across different sources due to minor differences in measurement conditions and sample purity.[1][2][3][4]

Experimental Protocols

The determination of density and refractive index for liquid aromatic hydrocarbons like this compound is governed by standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on established ASTM International standards.

Determination of Density

The density of this compound can be accurately measured using a digital density meter, a method outlined in ASTM D4052.[5] This approach is favored for its precision and small sample volume requirement.

Apparatus:

-

Digital Density Meter with a thermostatically controlled measuring cell.

-

Syringes for sample injection.

-

Calibrating liquids with known densities (e.g., dry air and distilled water).

Procedure:

-

Calibration: The digital density meter is first calibrated with at least two reference standards. Typically, this involves performing measurements with dry air and high-purity water at the test temperature.

-

Temperature Equilibration: The measuring cell of the density meter is brought to the desired temperature, typically 20°C.

-

Sample Introduction: A small volume of the this compound sample is carefully injected into the measuring cell, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of a U-shaped tube containing the sample. This period is directly related to the density of the liquid.

-

Data Recording: The density reading is recorded once the value stabilizes, indicating thermal equilibrium has been reached.

An alternative, though more classical method, involves the use of a pycnometer as described in ASTM D3505.[6][7]

Determination of Refractive Index

The refractive index of this compound is typically determined using an Abbe-type refractometer, following the principles of ASTM D1218.[8]

Apparatus:

-

Abbe Refractometer with a temperature-controlled prism.

-

A monochromatic light source, typically a sodium lamp (589.3 nm).

-

Dropper or pipette for sample application.

-

Calibration standards with known refractive indices.

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index at the measurement temperature.

-

Prism Cleaning: The surfaces of the prisms are cleaned thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.[9]

-

Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism.[9][10]

-

Prism Closure and Temperature Control: The prisms are closed, and the sample is allowed to spread into a thin film. The system is then allowed to reach thermal equilibrium at the specified temperature (20°C).

-

Measurement: The user looks through the eyepiece and adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[10]

-

Reading: The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The logical sequence for the experimental determination of the density and refractive index of this compound is illustrated in the following workflow diagram.

Caption: Workflow for Density and Refractive Index Determination.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. gasmet.com [gasmet.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. store.astm.org [store.astm.org]

- 7. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 8. matestlabs.com [matestlabs.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 1,3-Diethylbenzene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diethylbenzene (B91504) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines a general experimental protocol for the quantitative determination of solubility for aromatic hydrocarbons such as this compound.

Introduction to this compound

This compound (m-diethylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor and is primarily used as an industrial solvent and as an intermediate in the synthesis of other organic compounds, such as divinylbenzene. Its solubility characteristics are crucial for its application in various chemical processes, including its use in paints, coatings, and as a cleaning agent. Understanding its miscibility and solubility in different organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound in Organic Solvents

Based on available data, this compound exhibits high miscibility with a range of common organic solvents. This is expected due to its nonpolar aromatic structure, which allows for favorable intermolecular interactions with other nonpolar and moderately polar organic liquids. The following table summarizes the qualitative solubility of this compound.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Class | Solubility |

| Acetone | Ketone | Miscible[1][2][3][4] |

| Benzene | Aromatic Hydrocarbon | Miscible[1][2][3][4] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Miscible[1][2][3][4] |

| Ethanol | Alcohol | Miscible[1][2][3][4] |

| Ethyl Ether | Ether | Miscible[1][2][3][4] |

It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a single homogeneous phase. For practical applications requiring precise concentrations, experimental determination of solubility at specific temperatures is recommended.

General Experimental Protocol for Determining Solubility

While specific experimental data for this compound is sparse, a general and reliable method for determining the solubility of a liquid analyte like this compound in an organic solvent is the isothermal equilibrium method followed by gas chromatographic analysis. This method is widely applicable to various hydrocarbon-solvent systems.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity, >99%)

-

Selected organic solvent (high purity, HPLC grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the phases to separate for several hours at the constant experimental temperature.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of this compound.

-

Determine the mass of the collected filtrate.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., by mass). These standards should bracket the expected solubility.

-

-

Gas Chromatography (GC) Analysis:

-

Analyze the calibration standards and the saturated samples using an appropriate GC-FID method. The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and quantification of this compound in the solvent.

-

Integrate the peak corresponding to this compound in each chromatogram.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound versus its concentration for the standard solutions.

-

Using the calibration curve, determine the concentration of this compound in the saturated samples.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

This compound is a versatile organic solvent and intermediate that demonstrates high miscibility with a variety of common organic solvents. While quantitative solubility data is not widely published, the experimental protocol detailed in this guide provides a robust framework for researchers to determine these values in their own laboratories. Such data is invaluable for the effective application of this compound in scientific research and industrial processes.

References

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 1,3-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts reaction for the synthesis of 1,3-diethylbenzene (B91504), a key intermediate in various chemical manufacturing processes. The document details the core principles of the reaction, explores different synthetic strategies to maximize the yield of the desired meta isomer, and presents detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanisms and workflows are visualized to facilitate understanding.

Introduction to the Friedel-Crafts Synthesis of Diethylbenzene Isomers

The Friedel-Crafts reaction, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. The synthesis of diethylbenzene isomers is typically achieved through the electrophilic aromatic substitution of benzene (B151609) with an ethylating agent, such as ethyl halides or ethylene, in the presence of a Lewis acid catalyst. This process, however, generally yields a mixture of ortho (1,2-), meta (1,3-), and para (1,4-) diethylbenzene isomers.

For many industrial applications, the selective synthesis of this compound is of paramount importance. This guide focuses on the methodologies that favor the formation of this specific isomer. The distribution of the isomers is influenced by a variety of factors, including the choice of catalyst, reaction temperature, and reaction time, which dictate whether the reaction is under kinetic or thermodynamic control.

Reaction Mechanisms and Thermodynamic Considerations

The formation of diethylbenzene isomers via the Friedel-Crafts alkylation of benzene proceeds through the generation of an ethyl carbocation or a polarized complex, which then attacks the benzene ring. The initial ethylation of benzene to form ethylbenzene (B125841) is a straightforward process. However, the second ethylation is more complex due to the directing effects of the ethyl group already present on the ring.

The ethyl group is an ortho-, para-directing activator. Under kinetic control (lower temperatures and shorter reaction times), the formation of the ortho and para isomers is generally favored due to the electronic stabilization of the intermediate carbocation. However, the meta isomer, this compound, is the most thermodynamically stable of the three isomers due to reduced steric hindrance. Therefore, under thermodynamic control (higher temperatures, longer reaction times, or in the presence of a strong Lewis acid that can facilitate isomerization), the product mixture will equilibrate to favor the formation of this compound.

A typical isomer distribution for the diethylbenzene mixture obtained from Friedel-Crafts alkylation is approximately 5% ortho, 65% meta, and 30% para, highlighting the thermodynamic preference for the meta isomer under many conditions.[1]

Synthetic Strategies for this compound

Several strategies can be employed to maximize the yield of this compound. These include direct ethylation of benzene under thermodynamic control, disproportionation of ethylbenzene, and isomerization of a mixture of diethylbenzene isomers.

Direct Ethylation of Benzene

This is the most direct approach, where benzene is reacted with an ethylating agent. To favor the meta isomer, conditions that promote thermodynamic equilibrium are essential. This typically involves using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and allowing for sufficient reaction time for the isomers to equilibrate.

Disproportionation of Ethylbenzene

Ethylbenzene can undergo disproportionation in the presence of a suitable catalyst to yield a mixture of benzene and diethylbenzene isomers. This reversible reaction can be driven towards the formation of the thermodynamically favored this compound by controlling the reaction conditions. A Russian patent describes a method involving the disproportionation of ethylbenzene at elevated temperatures in the presence of an aluminum chloride-based catalytic complex.[2]

Isomerization of Diethylbenzene Mixtures

A mixture of diethylbenzene isomers, which may be a byproduct of other industrial processes, can be isomerized to enrich the this compound content. This is achieved by treating the mixture with a strong acid catalyst, which facilitates the migration of the ethyl groups on the benzene ring until a thermodynamic equilibrium is reached.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the disproportionation of ethylbenzene and subsequent treatment to enrich the meta isomer, as inspired by patent literature.

Disproportionation of Ethylbenzene to a Diethylbenzene Isomer Mixture

Objective: To produce a mixture of diethylbenzene isomers enriched in the meta isomer via the disproportionation of ethylbenzene.

Materials:

-

Ethylbenzene (reagent grade)

-

Catalytic complex based on aluminum chloride (e.g., a pre-formed complex or generated in situ)

-

Benzene (anhydrous)

-

Water (for quenching)

-

Apparatus for distillation

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a reflux condenser, charge the ethylbenzene.

-

Introduce the aluminum chloride-based catalytic complex. The patent suggests a complex containing ethylbenzene and water.[2]

-

Heat the reaction mixture to the desired disproportionation temperature (e.g., 120 °C) and maintain for a specified period to allow the reaction to proceed.[2]

-

Monitor the reaction progress by taking aliquots and analyzing the composition using gas chromatography (GC).